

physical and chemical properties of 3-Cyclobutylazetidin-3-OL

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Compound of Interest

Compound Name: 3-Cyclobutylazetidin-3-OL

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Technical Guide: 3-Cyclobutylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a summary of the known physical and chemical properties of the novel heterocyclic compound, **3-Cyclobutylazetidin-3-ol**. Due to the limited availability of direct experimental data for this specific molecule, this document compiles available computed data for the free base and its hydrochloride salt. Furthermore, a plausible synthetic route and general characterization methodologies are presented based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of **3-Cyclobutylazetidin-3-ol** in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental characterization of **3-Cyclobutylazetidin-3-ol** is not extensively reported in the current scientific literature. However, computational methods provide predicted values for several key physicochemical properties. The following tables summarize the available computed data for **3-Cyclobutylazetidin-3-ol** and its common salt form, **3-cyclobutylazetidin-**



3-ol hydrochloride. It is critical to note that these are in silico predictions and await experimental verification.

Table 1: Computed Physicochemical Properties of 3-Cyclobutylazetidin-3-ol

Property	Value	Source
Molecular Formula	C7H13NO	PubChem
Molecular Weight	127.19 g/mol	PubChem
XLogP3-AA (Predicted Lipophilicity)	0.1	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	32.6 Ų	PubChem
Monoisotopic Mass	127.099714038 Da	PubChem
Complexity	106	PubChem

Table 2: Computed Physicochemical Properties of 3-Cyclobutylazetidin-3-ol Hydrochloride

Property	Value	Source
Molecular Formula	C7H14CINO	PubChem
Molecular Weight	163.64 g/mol	PubChem
Monoisotopic Mass	163.076391 Da	PubChem[1]
Predicted Collision Cross Section ([M+H]+)	123.1 Ų	PubChemLite[1]

Synthesis and Characterization



While a specific, detailed experimental protocol for the synthesis of **3-Cyclobutylazetidin-3-ol** is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organometallic addition to a ketone.

Proposed Synthetic Route

The synthesis would likely commence from an N-protected azetidin-3-one. A common protecting group for the azetidine nitrogen is the benzyl (Bn) or a carbamate group like tert-butyloxycarbonyl (Boc). The key step involves a nucleophilic addition of a cyclobutyl organometallic reagent to the carbonyl group of the protected azetidin-3-one.

- Preparation of N-protected Azetidin-3-one: Commercially available N-Boc-azetidin-3-one or its benzyl-protected analogue would serve as the starting material.
- Grignard Reaction: Cyclobutylmagnesium bromide, prepared from cyclobutyl bromide and magnesium turnings in an ethereal solvent like THF or diethyl ether, is added to a solution of the N-protected azetidin-3-one at a low temperature (e.g., -78 °C to 0 °C). This reaction forms the tertiary alcohol.
- Deprotection: The protecting group is then removed. For an N-Boc group, this is typically
 achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric
 acid in a suitable solvent. For a benzyl group, catalytic hydrogenation is the standard
 method.
- Work-up and Purification: An aqueous work-up followed by extraction and purification by column chromatography or crystallization would yield the final product, 3-Cyclobutylazetidin-3-ol.

General Characterization Protocols

The structure and purity of the synthesized **3-Cyclobutylazetidin-3-ol** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show characteristic signals for the cyclobutyl and azetidine ring protons.
 The absence of the protecting group signals would confirm successful deprotection.

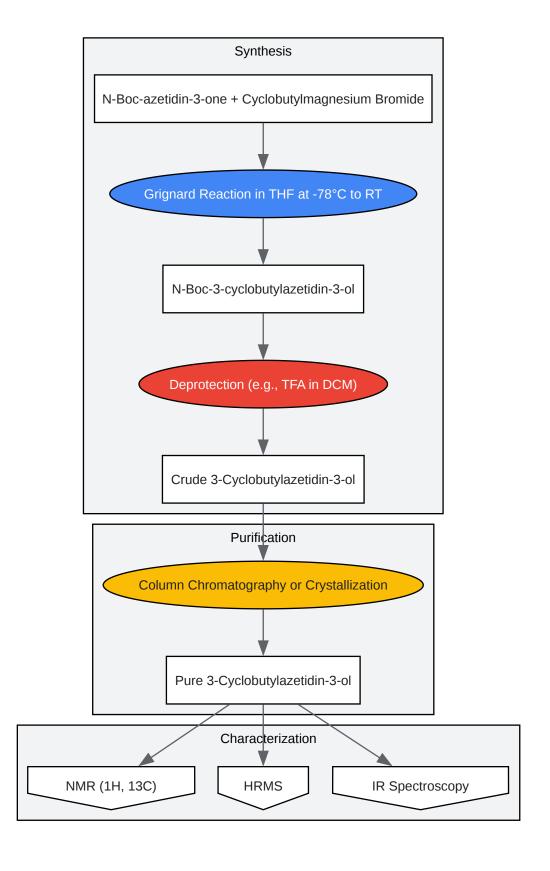


- 13C NMR would show the corresponding carbon signals, including a key signal for the quaternary carbon of the tertiary alcohol.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₇H₁₃NO.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and a peak in the 3200-3500 cm⁻¹ range for the N-H stretch of the secondary amine.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of **3-Cyclobutylazetidin-3-ol**.





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Proposed workflow for the synthesis and characterization of **3-Cyclobutylazetidin-3-ol**.



Biological and Pharmacological Context

As of the date of this guide, no specific biological activities, pharmacological studies, or signaling pathway involvements for **3-Cyclobutylazetidin-3-ol** have been reported in the public domain. However, the azetidine and cyclobutane moieties are recognized as important structural motifs in medicinal chemistry. Azetidines are considered valuable saturated heterocyclic scaffolds that can improve physicochemical properties such as solubility and metabolic stability. The cyclobutane ring is a bioisostere for larger or more flexible groups and can impart conformational rigidity. The combination of these two scaffolds in **3-Cyclobutylazetidin-3-ol** makes it an interesting candidate for library synthesis and screening in various drug discovery programs.

Conclusion

3-Cyclobutylazetidin-3-ol is a novel chemical entity with limited currently available experimental data. This guide has consolidated the available computed physicochemical properties and proposed a viable synthetic route based on established organic chemistry principles. The provided workflow for synthesis and characterization serves as a general protocol for researchers aiming to produce and study this compound. Further experimental investigation is necessary to validate the computed data and to explore the potential biological and pharmacological applications of **3-Cyclobutylazetidin-3-ol**.

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